1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-15-4-2-3-13(9-15)10-18(22)21-8-7-16(12-21)24-17-6-5-14(19)11-20-17/h2-6,9,11,16H,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHKNKIUGLEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable amine, the pyrrolidine ring is synthesized through cyclization reactions.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, often using bromopyridine and a suitable base.
Methoxyphenyl Group Addition: The final step involves coupling the methoxyphenyl group through etherification or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromopyridine and methoxyphenyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
*XLogP3 estimated using analogous compounds.
Key Observations:
- Halogenation and Substitution: The target compound’s 5-bromopyridin-2-yloxy group is structurally distinct from simpler bromopyridines (e.g., 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone) due to the ether linkage to pyrrolidine .
- Aromatic Ketone Moieties: The 3-methoxyphenyl ethanone group is shared with pyridin-2-one derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile), though the latter incorporates a pyridone ring .
- Pyrrolidine Linkers : Compounds like 2-(5-Bromopyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one share the pyrrolidine-nitrogen linkage but lack the methoxyphenyl group .
Antioxidant Activity:
- Pyridin-2-one derivatives with 4-hydroxy-3-methoxyphenyl groups (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit 67–79% antioxidant activity at 12 ppm, comparable to ascorbic acid (82.71%) . The target compound’s methoxyphenyl group may confer similar activity.
Antibacterial Activity:
- Pyridin-2-one derivatives show moderate inhibition against Staphylococcus aureus and Escherichia coli . The bromopyridine moiety in the target compound could enhance lipophilicity and membrane penetration.
LogP and Solubility:
- The target compound’s estimated XLogP3 (2.8) suggests moderate lipophilicity, comparable to 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (2.6) . Higher hydrogen bond acceptors (5 vs. 2–3) may improve aqueous solubility relative to simpler bromopyridines.
Molecular Docking and Binding Affinity
- Pyridin-2-one derivatives with bromophenyl substituents show strong ligand-protein interactions in docking studies, correlating with experimental MIC values . The target compound’s pyrrolidine linker and methoxyphenyl group may optimize binding to hydrophobic pockets in enzymes or receptors.
Biological Activity
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H19BrN2O
- Molecular Weight : 367.26 g/mol
The structure includes a bromopyridine moiety, a pyrrolidine ring, and an ethanone group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The bromopyridine moiety is known to engage with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring enhances binding affinity and specificity, which may lead to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxicity superior to standard chemotherapeutics like bleomycin .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Its structural similarity to known antimicrobial agents suggests it may possess activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Lacks ethanone group | Moderate anticancer activity |
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Contains piperidine instead of pyrrolidine | Lower binding affinity reported |
Q & A
What are the standard synthesis protocols for 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, and how can reaction yields be optimized?
Basic Question
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring via cyclization of precursors under basic conditions (e.g., K₂CO₃ in dimethylformamide [DMF]) . Subsequent coupling with 5-bromopyridin-2-ol and 3-methoxyphenylacetyl derivatives is performed under controlled temperatures (60–80°C) to avoid side reactions. Yield optimization requires precise solvent selection (e.g., THF or DMF), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation .
Advanced Question
For high-throughput synthesis, advanced methodologies like flow chemistry may enhance reproducibility and scalability . Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables (e.g., temperature gradients, solvent polarity, and catalyst loading). Analytical techniques such as in-line HPLC monitoring can track intermediate formation and purity .
What analytical techniques are most effective for characterizing this compound’s molecular conformation and purity?
Basic Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the pyrrolidine and pyridine ring connectivity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of unreacted precursors .
Advanced Question
X-ray crystallography can resolve chiral centers in the pyrrolidine ring, critical for understanding stereochemical interactions with biological targets . For dynamic conformation analysis, molecular dynamics simulations paired with NOESY NMR reveal spatial arrangements under physiological conditions .
How does the bromine substituent influence the compound’s bioactivity and binding mechanisms?
Basic Question
The 5-bromopyridin-2-yl group enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases) . Comparative studies with non-brominated analogs show reduced inhibitory potency, suggesting bromine’s role in stabilizing ligand-target complexes .
Advanced Question
Structure-Activity Relationship (SAR) studies using halogen-substituted analogs (e.g., Cl, F) reveal bromine’s unique ability to balance steric bulk and electronic effects. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies identify key residues in target proteins .
What strategies address contradictions in bioactivity data across different experimental models?
Basic Question
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability. Standardizing protocols (e.g., ATP concentration in kinase assays) and using positive controls (e.g., staurosporine) improve cross-study comparability .
Advanced Question
Meta-analyses of dose-response curves and off-target profiling (via proteome-wide affinity assays) identify confounding factors. For neuroinflammatory targets, species-specific differences in enzyme isoforms (e.g., murine vs. human KMO) require validation using transgenic models .
How do the compound’s physical properties (e.g., solubility, stability) impact experimental design?
Basic Question
The compound’s logP (~2.8) suggests moderate lipophilicity, necessitating solubilization agents (e.g., DMSO) for in vitro assays. Stability studies under UV light and varying pH (4–9) guide storage conditions (e.g., -20°C in amber vials) .
Advanced Question
Preformulation studies using differential scanning calorimetry (DSC) assess polymorphic stability. For in vivo applications, nanoformulation (e.g., liposomes) improves bioavailability by circumventing solubility limitations .
What computational tools predict the compound’s interaction with novel biological targets?
Advanced Question
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with homology-built protein structures. Machine learning algorithms (e.g., DeepChem) prioritize targets based on chemical similarity to known ligands . Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
